molecular formula C24H20N6O5 B2546100 N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1111975-47-3

N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2546100
CAS No.: 1111975-47-3
M. Wt: 472.461
InChI Key: PSBTYICCSSUSEH-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 3-methyl-1,2,4-oxadiazolemethyl group at position 3, a methyl group at position 8, and a 1,3-benzodioxol-5-yl acetamide moiety at position 4. Its structural complexity arises from the integration of multiple heterocyclic systems (benzodioxole, oxadiazole, pyrimidoindole) and functional groups (acetamide, oxo).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O5/c1-13-3-5-17-16(7-13)22-23(24(32)29(11-25-22)10-21-26-14(2)28-35-21)30(17)9-20(31)27-15-4-6-18-19(8-15)34-12-33-18/h3-8,11H,9-10,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBTYICCSSUSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves several key steps:

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide undergoes various chemical reactions:

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves targeting microtubules and tubulin proteins. By modulating microtubule assembly, the compound causes mitotic blockade and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs in Indole and Pyrimidoindole Families

Key structural analogs include:

Compound ID/Name Core Structure Substituents at Key Positions Physicochemical Properties Reference
Target Compound Pyrimido[5,4-b]indole 3: (3-methyl-1,2,4-oxadiazole)methyl; 5: N-(1,3-benzodioxol-5-yl)acetamide; 8: methyl; 4: oxo Not reported in evidence
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide Pyrimido[5,4-b]indole 2: sulfanyl; 3: 4-methoxyphenyl; 5: N-(1,3-benzodioxol-5-yl)acetamide; 4: oxo Identifiers: CHEMBL1315363, ZINC2720774
10j (Indole derivative) 1H-Indole-3-yl 1: 4-chlorobenzoyl; 3: acetamide-linked 3-chloro-4-fluorophenyl; 5: methoxy; 2: methyl Yield: 8%; m.p.: 192–194°C
10k (Indole derivative) 1H-Indole-3-yl 1: 4-chlorobenzoyl; 3: acetamide-linked naphthalen-1-yl; 5: methoxy; 2: methyl Yield: 6%; m.p.: 175–176°C

Key Structural Differences :

  • Oxadiazole vs. Sulfanyl Groups : The target compound’s 3-methyl-1,2,4-oxadiazolemethyl group (electron-deficient heterocycle) may enhance metabolic stability compared to the sulfanyl group in the analog from , which could influence redox interactions .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzodioxole moiety : Known for its bioactive properties.
  • Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.
  • Pyrimidoindole structure : Contributes to its potential as a therapeutic agent.

The molecular formula is C25H28N4O6C_{25}H_{28}N_4O_6, with a molecular weight of approximately 484.52 g/mol.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : It can bind to various cellular receptors, influencing signal transduction pathways associated with growth and apoptosis.
  • DNA Intercalation : The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

Case Study Findings :
A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
HeLa20G2/M phase arrest
A54925DNA intercalation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens.

In Vitro Studies :
In vitro assays revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Safety and Toxicity

Safety assessments indicate that N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-y}acetamide exhibits low toxicity in animal models at therapeutic doses. Long-term studies are necessary to fully assess its safety profile.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis involves constructing the pyrimido[5,4-b]indole core via condensation of substituted indole derivatives with pyrimidinone precursors. Key steps include:

  • Core formation : Acid- or base-catalyzed cyclization under reflux conditions (e.g., using DMF or THF as solvents) .
  • Functionalization : Introducing the 3-methyl-1,2,4-oxadiazole moiety via nucleophilic substitution or copper-catalyzed coupling reactions .
  • Benzodioxol integration : Protecting group strategies (e.g., acetyl or Boc groups) to prevent undesired side reactions during amide bond formation . Purity is monitored using TLC and HPLC at each stage .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm1^{-1}) and oxadiazole rings .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities .

Q. What initial biological screening assays are recommended?

Prioritize in vitro assays to evaluate:

  • Anticancer activity : Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, BRAF) using fluorescence-based assays .
  • Solubility and stability : PBS and simulated gastric fluid (pH 1.2–7.4) studies to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be systematically optimized?

Apply Design of Experiments (DOE) to variables such as:

  • Catalyst systems : Pd(PPh3_3)4_4 vs. CuI for coupling reactions .
  • Reaction conditions : Microwave irradiation (100–150°C, 10–30 min) vs. conventional heating .
  • Solvent polarity : DMF (high polarity) vs. toluene (low polarity) for cyclization steps . Use real-time HPLC-MS to track intermediates and optimize reaction progression .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Compare analogs with halogen (Cl, F), methoxy, or nitro groups at the indole C-8 or benzodioxol positions .
  • Bioisosteric replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole to assess potency changes .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify critical binding interactions with targets like Bcl-2/Mcl-1 . Data from shows that chloro and nitro substituents enhance anticancer activity by 2–3 fold compared to methoxy groups .

Q. How can contradictory data in biological assays be resolved?

  • Replicate experiments : Ensure consistency in cell passage number and assay conditions (e.g., serum concentration) .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside fluorescence assays .
  • Purity verification : Re-characterize batches with NMR and HRMS to exclude impurity-driven artifacts .

Q. What methodologies are used to elucidate the mechanism of action?

  • Target identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) .
  • Binding kinetics : Surface plasmon resonance (SPR) to measure KdK_d values for target proteins .
  • Computational modeling : Molecular dynamics simulations (AMBER or GROMACS) to study conformational stability in binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.